5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable acid catalyst to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, reduced thiazole derivatives.
Substitution: Various substituted thiazole or phenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of a thiazole ring.
4-Methyl-5-phenyl-1,3-thiazole-2-carboxylic acid: Similar structure but lacks the chlorine substitution on the phenyl ring.
Uniqueness
5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClNO2S |
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Molecular Weight |
253.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(16-10(13-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
InChI Key |
GSZSGXAMZCCOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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